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Introduction
AMG 133, also known as Maridebart cafraglutide, is a novel bispecific molecule engineered for

weight management.[1][2] It consists of a fully human monoclonal antibody that acts as an

antagonist to the gastric inhibitory polypeptide receptor (GIPR), conjugated to two glucagon-

like peptide-1 (GLP-1) analog agonist peptides via amino acid linkers.[2][3][4][5] This dual

mechanism of GIPR antagonism and GLP-1 receptor (GLP-1R) agonism offers a synergistic

approach to treating obesity and related metabolic disorders.[3][6] The ability to accurately

quantify intact AMG 133, the fully assembled and biologically active form, is crucial for

pharmacokinetic (PK) and pharmacodynamic (PD) studies during drug development.[5][7]

This application note provides a detailed protocol for a sensitive and specific sandwich

enzyme-linked immunosorbent assay (ELISA) to quantify intact AMG 133 in plasma samples.

Principle of the Assay
This ELISA is a sandwich immunoassay designed to specifically detect the intact form of AMG

133, which consists of the GIPR antibody with the attached GLP-1 analogue peptides.[5][7] The
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assay utilizes a microtiter plate coated with a monoclonal antibody specific for the Fc region of

human IgG to capture AMG 133 from the sample.[5][7] The detection of the captured intact

molecule is achieved using a biotinylated monoclonal antibody that specifically binds to the

GLP-1 peptide portion of AMG 133.[5][7] Following the addition of a streptavidin-horseradish

peroxidase (HRP) conjugate, a chromogenic substrate is introduced. The resulting color

development is proportional to the amount of intact AMG 133 present in the sample. The

concentration is then determined by interpolating the absorbance values against a standard

curve generated with known concentrations of AMG 133.[5][7]

AMG 133 Signaling Pathway
AMG 133 exerts its therapeutic effects by simultaneously modulating two key signaling

pathways involved in glucose homeostasis and appetite regulation: the GIPR and GLP-1R

pathways.[3][8] Both GIPR and GLP-1R are Class B G protein-coupled receptors (GPCRs)

that, upon activation, primarily couple to Gs proteins, leading to the activation of adenylyl

cyclase and an increase in intracellular cyclic adenosine monophosphate (cAMP).[8] AMG 133

is designed to antagonize the GIPR, thereby inhibiting GIP signaling, while concurrently

agonizing the GLP-1R, mimicking the effects of endogenous GLP-1.[6]
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Caption: AMG 133 Mechanism of Action.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.researchgate.net/publication/377981370_A_GIPR_antagonist_conjugated_to_GLP-1_analogues_promotes_weight_loss_with_improved_metabolic_parameters_in_preclinical_and_phase_1_settings
https://www.pubcompare.ai/protocol/s-eC1YwB4C3bMWOeHFpg/
https://www.researchgate.net/publication/377981370_A_GIPR_antagonist_conjugated_to_GLP-1_analogues_promotes_weight_loss_with_improved_metabolic_parameters_in_preclinical_and_phase_1_settings
https://www.pubcompare.ai/protocol/s-eC1YwB4C3bMWOeHFpg/
https://www.researchgate.net/publication/377981370_A_GIPR_antagonist_conjugated_to_GLP-1_analogues_promotes_weight_loss_with_improved_metabolic_parameters_in_preclinical_and_phase_1_settings
https://www.pubcompare.ai/protocol/s-eC1YwB4C3bMWOeHFpg/
https://synapse.patsnap.com/blog/progress-on-amgens-weight-loss-pipeline-amg-133
https://pmc.ncbi.nlm.nih.gov/articles/PMC11304055/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11304055/
https://www.amgen.com/newsroom/press-releases/2022/12/amgen-presents-new-amg-133-phase-1-clinical-data-at-wcirdc-2022
https://www.benchchem.com/product/b1662774/docs?utm_src=pdf-body-img#application-note-quantitative-determination-of-intact-amg-133-using-a-sandwich-elisa
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662774?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Data Summary
Preclinical and Phase 1 clinical studies have demonstrated the dose-dependent efficacy of

AMG 133 in promoting weight loss. The described ELISA method has an analytical range

suitable for quantifying AMG 133 in plasma samples from these studies.

Study Type
Species/Po
pulation

Dose Range
Key
Findings

Analytical
Range of
ELISA

Reference

Preclinical Obese Mice

Single 2

mg/kg i.p.

injection

Significant

weight loss

observed

within 24

hours, lasting

up to 216

hours.

30 to 2,000

ng/mL
[4]

Preclinical

Obese

Cynomolgus

Monkeys

0.5 to 1

mg/kg s.c.

Dose-

dependent

reduction in

body weight

and

improvement

s in metabolic

markers.

30 to 2,000

ng/mL
[4]

Phase 1

Clinical Trial

Humans with

obesity

Multiple

ascending

doses (MAD)

from 140mg

to 420mg

Q4W

Mean percent

body weight

change from

-7.2% to

-14.5% by

day 85.

30 to 2,000

ng/mL
[6]

Experimental Protocol
The following protocol is based on previously published methods for the quantification of intact

AMG 133.[5][7]
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Materials and Reagents
Reagent Supplier Catalog Number

Mouse anti-human IgG Fc

mAb (Capture Ab)
Amgen (Clone No. 1.35) Not Commercially Available

Biotinylated mouse anti-GLP-1

mAb (Detection Ab)
Thermo Fisher Scientific ABS 033-04-02

Streptavidin-HRP Conjugate R&D Systems Not Specified

TMB Substrate SeraCare Not Specified

AMG 133 Reference Standard Amgen Not Commercially Available

96-well Microtiter Plates Not Specified

Wash Buffer (e.g., PBS with

0.05% Tween-20)
Not Specified

Dilution Buffer (e.g., PBS with

1% BSA)
Not Specified

Stop Solution (e.g., 1M H₂SO₄) Not Specified

Assay Procedure
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Start

Coat plate with Capture Antibody
(anti-human IgG Fc) at 2 µg/mL.

Incubate and wash.

Block non-specific binding sites.
Wash.

Add standards and plasma samples
containing AMG 133.
Incubate and wash.

Add Biotinylated Detection Antibody
(anti-GLP-1) at 200 ng/mL.

Incubate and wash.

Add Streptavidin-HRP conjugate
(1:1,000 dilution).

Incubate and wash.

Add TMB substrate.
Incubate for color development.

Add Stop Solution.

Read absorbance at 450 nm.

End
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Caption: Intact AMG 133 ELISA Workflow.
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1. Plate Coating: a. Dilute the mouse anti-human IgG Fc capture antibody to 2 µg/mL in an

appropriate coating buffer (e.g., PBS). b. Add 100 µL of the diluted capture antibody to each

well of a 96-well microtiter plate. c. Incubate overnight at 4°C. d. Wash the plate 3 times with

300 µL of Wash Buffer per well.

2. Blocking: a. Add 200 µL of Dilution Buffer (e.g., PBS with 1% BSA) to each well to block non-

specific binding sites. b. Incubate for 1-2 hours at room temperature. c. Wash the plate 3 times

with Wash Buffer.

3. Sample and Standard Incubation: a. Prepare a standard curve by serially diluting the AMG

133 reference standard in Dilution Buffer. b. Dilute plasma samples as required in Dilution

Buffer. c. Add 100 µL of standards and diluted samples to the appropriate wells. d. Incubate for

2 hours at room temperature. e. Wash the plate 3 times with Wash Buffer.

4. Detection Antibody Incubation: a. Dilute the biotinylated mouse anti-GLP-1 detection

antibody to 200 ng/mL in Dilution Buffer.[5][7] b. Add 100 µL of the diluted detection antibody to

each well. c. Incubate for 1 hour at room temperature. d. Wash the plate 3 times with Wash

Buffer.

5. Streptavidin-HRP Incubation: a. Dilute the Streptavidin-HRP conjugate 1:1,000 in Dilution

Buffer.[7] b. Add 100 µL of the diluted conjugate to each well. c. Incubate for 30 minutes at

room temperature in the dark. d. Wash the plate 5 times with Wash Buffer.

6. Substrate Reaction and Measurement: a. Add 100 µL of TMB substrate to each well. b.

Incubate at room temperature in the dark until sufficient color develops (typically 15-30

minutes). c. Stop the reaction by adding 100 µL of Stop Solution to each well. d. Read the

absorbance at 450 nm using a microplate reader.

Data Analysis
Subtract the mean absorbance of the blank wells from the mean absorbance of all other

wells.

Generate a standard curve by plotting the mean absorbance for each standard concentration

on the y-axis against the corresponding concentration on the x-axis.

Fit the standard curve using a four-parameter logistic (4-PL) regression model.[7]
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Interpolate the concentrations of AMG 133 in the unknown samples from the standard curve.

Multiply the interpolated concentrations by the sample dilution factor to obtain the final

concentration of intact AMG 133 in the original plasma samples.

Conclusion
This application note provides a comprehensive protocol for the quantitative detection of intact

AMG 133 using a sandwich ELISA. The assay is specific for the fully assembled bispecific

molecule and is suitable for use in pharmacokinetic and other studies requiring accurate

measurement of the active drug substance. The provided workflow and data summary offer a

valuable resource for researchers in the field of metabolic drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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